molecular formula C21H18ClNO B185969 N-benzhydryl-2-(4-chlorophenyl)acetamide CAS No. 88229-42-9

N-benzhydryl-2-(4-chlorophenyl)acetamide

Cat. No.: B185969
CAS No.: 88229-42-9
M. Wt: 335.8 g/mol
InChI Key: VZXIDIJVTTXCNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzhydryl-2-(4-chlorophenyl)acetamide is a synthetic acetamide derivative characterized by a benzhydryl (diphenylmethyl) group attached to the nitrogen atom and a 4-chlorophenyl moiety at the α-position of the acetamide backbone. This structure confers unique physicochemical properties, including enhanced lipophilicity and steric bulk, which may influence its biological activity, solubility, and metabolic stability.

Properties

CAS No.

88229-42-9

Molecular Formula

C21H18ClNO

Molecular Weight

335.8 g/mol

IUPAC Name

N-benzhydryl-2-(4-chlorophenyl)acetamide

InChI

InChI=1S/C21H18ClNO/c22-19-13-11-16(12-14-19)15-20(24)23-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H,15H2,(H,23,24)

InChI Key

VZXIDIJVTTXCNG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural differences and their implications:

Compound Name Substituent on Acetamide Nitrogen Key Functional Groups Physicochemical Implications Reference ID
N-Benzhydryl-2-(4-chlorophenyl)acetamide Benzhydryl (diphenylmethyl) 4-Chlorophenyl, Acetamide High lipophilicity; potential for improved membrane permeability but reduced aqueous solubility
N-(4-Chlorophenyl)acetamide 4-Chlorophenyl Acetamide Moderate lipophilicity; simpler structure with lower steric hindrance
N-(3-Benzothiazol-2-ylphenyl)-2-(4-chlorophenyl)acetamide Benzothiazole-phenyl Benzothiazole, 4-Chlorophenyl Enhanced π-π stacking potential; possible antimicrobial activity
N-tert-Butyl-2-[1-(4-chlorophenyl)-1H-pyrrol-2-yl]acetamide tert-Butyl, pyrrole Pyrrole, 4-Chlorophenyl Increased rigidity; potential for altered metabolic stability
N-(4-Chlorophenyl)-2-(8-quinolyloxy)acetamide Quinoline Quinoline, 4-Chlorophenyl Electron-deficient aromatic system; possible fluorescence or chelation properties

Key Observations :

  • Compounds with heterocyclic substituents (e.g., benzothiazole, quinoline) exhibit distinct electronic profiles, influencing binding interactions in biological systems .

Challenges :

  • The benzhydryl group’s bulkiness may complicate purification steps, requiring optimized recrystallization protocols .
Anticancer and Antioxidant Activity
  • Hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide) exhibit antioxidant properties, with DPPH radical scavenging activities comparable to BHA .
Enzyme Interactions
  • Aldehyde dehydrogenases (Ald-DHs) : Preferentially oxidize saturated N-(4-chlorophenyl)acetamide derivatives over unsaturated analogs, suggesting steric and electronic preferences in substrate binding .
Plant Growth Regulation

Crystallographic and Structural Insights

  • N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide exhibits a dihedral angle of 60.5° between aromatic rings, influencing crystal packing via N–H···O hydrogen bonds .
  • Validation : Programs like SHELXL ensure accurate refinement of such structures, critical for understanding conformational flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.